N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
Description
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a spirocyclic compound featuring a diazaspiro framework with a Boc (tert-butoxycarbonyl) protecting group on the amine moiety. Its structure comprises a fused bicyclic system: a six-membered ring (octane backbone) and a two-membered diaziridine ring (N=N) at the spiro junction. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making it a versatile intermediate in pharmaceutical and materials chemistry .
This compound is commercially available as a hydrochloride salt (CAS: 2219380-35-3) in quantities ranging from 100 mg to 1 g, with prices reflecting scalability (e.g., €822.50 for 100 mg) . Its applications span click chemistry, drug conjugate synthesis, and functional material development .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)12-8-4-6-11(7-5-8)13-14-11/h8H,4-7H2,1-3H3,(H,12,15) |
InChI Key |
LTGJAXLZRYCTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group plays a crucial role in these interactions, influencing the compound's biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Ring Strain vs. Stability : The spiro[2.5]octane system in the target compound reduces ring strain compared to spiro[2.3]hexane analogs (Compounds A and B), enhancing thermal stability. This makes it preferable for multi-step syntheses requiring harsh conditions .
- Functional Group Flexibility : Unlike the propynyl or carboxylic acid groups in Compounds A and B, the Boc group in the target compound allows selective deprotection under mild acidic conditions (e.g., TFA), enabling downstream functionalization without disrupting the spiro core .
- Pharmacokinetic Implications : Linear Boc-protected diamines (e.g., N-Boc-1,4-butanediamine) exhibit conformational flexibility, aiding in drug conjugate linker design . In contrast, the rigid spirocyclic framework of the target compound may reduce metabolic degradation, though this requires further validation.
Commercial and Industrial Relevance
The hydrochloride salt form of this compound is produced at scale by suppliers like Hefei Lifeon Pharmaceutical Co., Ltd., highlighting its industrial utility . In contrast, analogs like Compound B require custom synthesis, increasing costs and limiting accessibility .
Biological Activity
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Overview
This compound is characterized by a spirocyclic structure that incorporates two nitrogen atoms within its framework. The "N-Boc" (tert-butoxycarbonyl) group serves as a protecting group, which can be removed under acidic conditions to reveal the amine functionality for further reactions or biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the spirocyclic structure through cyclization reactions. Various methodologies have been reported for its synthesis, often focusing on optimizing yield and purity while minimizing side reactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species Generation: The compound induces oxidative stress in target cells.
- Caspase Activation: It activates caspases involved in the apoptotic pathway.
- Cell Cycle Arrest: It disrupts normal cell cycle progression in cancer cells.
Q & A
Q. What are the common synthetic routes for N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions during spirocyclic ring formation. Key steps include cycloaddition or ring-closing metathesis to construct the diazaspiro framework. For example, analogous spirocyclic systems like SS-PAAs (poly(disulfide amine)s) are synthesized using Boc-protected diamines and acrylamide monomers under controlled reaction conditions .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy to confirm structural integrity. Pharmacopeial guidelines recommend impurity thresholds (e.g., ≤0.5% for individual impurities and ≤2.0% total impurities), which can be applied as a benchmark during quality control .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in synthesizing spirocyclic polymers for non-viral gene delivery systems. For instance, SS-PAAs derived from Boc-protected diamines exhibit high DNA transfection efficiency due to their pH-responsive disulfide bonds and tunable charge density .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during spirocycle synthesis?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Ru-based) enhance ring-closing metathesis efficiency.
- Real-time monitoring : Techniques like TLC (thin-layer chromatography) or LC-MS track reaction progress and identify byproducts early .
Q. What analytical challenges arise in detecting nitrosamine impurities in Boc-protected amines?
Nitrosamines (e.g., NDMA) can form via amine-nitrite interactions during synthesis or storage. Analytical hurdles include matrix interference and artifactual formation during sample preparation. Mitigation strategies include:
Q. How to conduct a risk assessment for nitrosamine contamination in APIs using this compound?
Follow regulatory frameworks (e.g., EMA guidelines) to:
- Audit raw materials : Use supplier questionnaires to evaluate nitrosamine risks in starting materials.
- Process evaluation : Identify steps prone to nitrosamine formation (e.g., acidic conditions with nitrites).
- Analytical validation : Implement LC-HRMS (high-resolution mass spectrometry) for trace-level detection .
Q. What structural features of this compound influence its bioactivity in gene delivery?
The spirocyclic architecture reduces ring strain, enhancing stability, while the Boc group modulates hydrophobicity and degradation kinetics. Structure-activity relationship (SAR) studies show that:
Q. How to evaluate the stability of this compound under varying storage and experimental conditions?
Perform accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
